1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-methylbenzo[d]thiazol-5-yl)urea
Description
Properties
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-5-yl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c1-11-20-14-8-12(2-3-15(14)28-11)21-18(27)22-13-6-7-25(9-13)17-5-4-16-23-19-10-26(16)24-17/h2-5,8,10,13H,6-7,9H2,1H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMSOLWFVMWRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-methylbenzo[d]thiazol-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its effects on various cellular pathways and its potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 370.43 g/mol. The structure includes a triazolo-pyridazine moiety linked to a pyrrolidine and a thiazole derivative, which may contribute to its biological activities.
Research indicates that compounds containing the triazolo and pyridazine motifs often exhibit inhibitory effects on various kinases, particularly those involved in cancer signaling pathways. The compound has been evaluated for its inhibitory activity against c-Met kinase, which is implicated in tumor growth and metastasis.
In Vitro Studies
In vitro studies have shown that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against several cancer cell lines. For instance, a related compound demonstrated IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells, indicating potent anti-cancer properties .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
These results suggest that the structural features of triazolo-pyridazine derivatives are crucial for their biological activity.
Case Studies
In a study focusing on the synthesis and evaluation of triazolo-pyridazine derivatives, several compounds were tested for their ability to inhibit c-Met kinase. The most promising candidate exhibited an IC50 value comparable to established inhibitors like Foretinib .
Apoptosis Induction
Further investigations revealed that these compounds could induce apoptosis in cancer cells. For example, the study indicated that certain derivatives caused late apoptosis in A549 cells and arrested cell cycle progression at the G0/G1 phase . This mechanism is vital for therapeutic applications targeting cancer.
Pharmacokinetic Profile
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles regarding bioavailability and systemic exposure in preclinical studies . This suggests potential for further development into therapeutic agents.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s [1,2,4]Triazolo[4,3-b]pyridazine core offers more hydrogen-bonding sites (N-atoms) compared to the pyridine-triazole hybrid in 15a or the furan-pyridine system in ’s compound. This could enhance binding affinity to polar targets like kinases .
Substituent Effects :
- The shared 2-methylbenzo[d]thiazol-5-yl group in both the target compound and ’s compound suggests possible similarities in targeting hydrophobic pockets or π-π stacking interactions. However, the absence of a furan in the target compound may reduce metabolic instability associated with oxygen-rich heterocycles .
- In 15a , the 4-methoxyphenyl group enhances lipophilicity, which could improve membrane permeability but may also increase off-target binding risks .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (estimated ~420–450) compared to ’s compound (364.4) may reduce aqueous solubility, necessitating formulation optimizations.
Q & A
Q. What key physicochemical properties of this compound are critical for its biological activity, and how are they experimentally determined?
The compound's kinetic solubility and enzymatic inhibition potency are pivotal for activity. Kinetic solubility is measured via equilibrium shake-flask methods under physiologically relevant pH conditions (e.g., pH 6.8 and 7.4), while enzymatic activity is quantified using biochemical assays (e.g., CDK8 inhibition assays). For example, solubility values <10 µM at pH 7.4 may correlate with reduced cellular permeability, necessitating structural modifications like polar group introduction .
Q. What synthetic routes and purification strategies are reported for this compound?
Synthesis typically involves multi-step heterocyclic coupling. A common approach is the condensation of triazolopyridazine intermediates with substituted urea derivatives under acidic or coupling reagent conditions (e.g., POCl₃ or carbodiimides). Purification is achieved via column chromatography or preparative HPLC, with purity assessed by NMR, LC-MS, and elemental analysis. For instance, details the use of hydrazine hydrate for pyrazole ring formation, followed by thiourea cyclization to form the triazole core .
Q. Which characterization techniques are essential for confirming the compound's structural integrity?
¹H NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) are mandatory. NMR confirms regiochemistry of substituents (e.g., pyrrolidine linkage), while IR validates urea C=O and triazole N-H stretches. Quantitative elemental analysis ensures correct stoichiometry, and HPLC (>98% purity) is required for biological testing .
Advanced Research Questions
Q. How does structure-activity relationship (SAR) analysis guide the optimization of this compound for enhanced potency and selectivity?
SAR studies focus on substituent effects at the triazolopyridazine and benzothiazole moieties. For example, replacing the pyrrolidine group with piperidine (e.g., AZD5153 in ) improves BRD4 binding affinity by enabling bivalent interactions. Computational docking (e.g., using PDB: 3LD6) identifies steric clashes with residues like Y1230 in MET kinase mutants, informing substitutions like fluorophenyl groups to enhance hydrophobic contacts .
Q. What in silico strategies are employed to predict target engagement and off-target risks?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations assess binding modes to targets like 14-α-demethylase or BRD4. Pharmacophore modeling prioritizes compounds with complementary hydrogen-bonding and π-stacking features. Off-target profiling uses similarity-based screening (e.g., Mcule database) against kinases or GPCRs to mitigate toxicity .
Q. How can discrepancies between in vitro activity and in vivo efficacy be resolved?
Poor correlation often stems from metabolic instability or inadequate tissue penetration. Solutions include:
- Prodrug design : Introducing ester moieties to improve oral bioavailability.
- PK/PD modeling : Adjusting dosing regimens based on species-specific clearance rates (e.g., used murine models to optimize parenteral dosing of SAR125844).
- Tissue distribution studies : Radiolabeled tracer assays quantify tumor uptake .
Q. What methodologies are used to enhance pharmacokinetic (PK) properties without compromising target selectivity?
- LogD optimization : Balancing lipophilicity (cLogP 2–4) via substituent tweaking (e.g., morpholine addition in improves solubility).
- CYP450 inhibition assays : Replace metabolically labile groups (e.g., methyl → trifluoromethyl) to reduce hepatic clearance.
- Plasma protein binding (PPB) assays : Lower PPB (<90%) ensures sufficient free drug concentrations .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting kinetic solubility and cellular activity data?
Low solubility (e.g., <5 µM) may artificially suppress cellular activity due to precipitation. Mitigation strategies include:
- Nanoparticle formulation : Use PEGylated liposomes to enhance dissolution.
- Cosolvent systems : Test activity in media containing DMSO (<0.1%) or cyclodextrins.
- Alternative assays : Switch to 3D spheroid models, which better mimic in vivo solubility gradients .
Q. What experimental controls are critical when validating target engagement in mutant enzymes?
- Isozyme panels : Test against clinically relevant mutants (e.g., MET Y1230H) using recombinant kinase assays.
- Negative controls : Include inactive enantiomers or scrambled siRNA to confirm on-target effects.
- Crystallography : Resolve co-crystal structures (e.g., PDB: 5XYT) to validate binding mode changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
